Ethyl 2-hydroxy-6-phenylisonicotinate
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Overview
Description
Ethyl 2-hydroxy-6-phenylisonicotinate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a phenyl group attached to an isonicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-6-phenylisonicotinate typically involves the esterification of 2-hydroxy-6-phenylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-6-phenylisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenylisonicotinic acid.
Reduction: Formation of 2-hydroxy-6-phenylisonicotinol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-hydroxy-6-phenylisonicotinate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-6-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-4-phenylisonicotinate
- Ethyl 2-hydroxy-6-methylisonicotinate
- Ethyl 2-hydroxy-6-chloroisonicotinate
Uniqueness
Ethyl 2-hydroxy-6-phenylisonicotinate is unique due to the presence of the phenyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
Biological Activity
Ethyl 2-hydroxy-6-phenylisonicotinate is a compound derived from isonicotinic acid, known for its diverse biological activities, including antioxidant, antifungal, and potential anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the acylation of isonicotinic acid with phenolic compounds. The reaction is often catalyzed by agents such as N,N′-dicyclohexylcarbodiimide (DCC) in the presence of bases like 4-dimethylaminopyridine (DMAP) to enhance yield and purity. Characterization methods include spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
This compound exhibits notable antioxidant properties. The antioxidant activity can be measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. In studies, the compound demonstrated an IC50 value that indicates its effectiveness in neutralizing free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Concentration (mg/mL) | Absorbance at 517 nm | % Inhibition |
---|---|---|
0.1 | 0.120 | 85 |
0.05 | 0.180 | 70 |
0.01 | 0.250 | 50 |
Antifungal Activity
The antifungal properties of this compound have been evaluated against various fungal strains using the disk diffusion method and microdilution assays. The results indicated significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) varying by strain.
Fungal Strain | MIC (mg/L) | MFC (mg/L) |
---|---|---|
Candida albicans | 1.25 | 2.5 |
Candida glabrata | 5 | >5 |
Candida tropicalis | 1.25 | 2.5 |
These findings suggest that the compound's efficacy varies among different strains, which may be attributed to its structural characteristics and interactions with fungal cell membranes.
Anti-inflammatory Potential
Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions such as arthritis and other inflammatory disorders. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various applications:
- Case Study on Antioxidant Effects : A study demonstrated that supplementation with this compound significantly reduced oxidative stress markers in animal models, suggesting its role in enhancing cellular defense mechanisms.
- Antifungal Efficacy : Clinical evaluations showed promising results in patients with Candida infections who were treated with formulations containing this compound, leading to improved outcomes compared to standard antifungal therapies.
- Anti-inflammatory Applications : In vitro studies revealed that the compound reduced levels of inflammatory mediators in macrophage cultures, indicating its potential as a therapeutic agent for inflammatory diseases.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-oxo-6-phenyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-12(15-13(16)9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
XBEFXCAMYLQFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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